molecular formula C12H14BrClO B1293242 1-(4-Bromophenyl)-6-chloro-1-oxohexane CAS No. 898767-00-5

1-(4-Bromophenyl)-6-chloro-1-oxohexane

Cat. No. B1293242
CAS RN: 898767-00-5
M. Wt: 289.59 g/mol
InChI Key: RFSKZNXDIOTBJW-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-6-chloro-1-oxohexane" is a halogenated organic molecule that is not directly discussed in the provided papers. However, the papers do discuss related bromophenyl compounds and their chemical behavior, which can provide insights into the properties and reactivity of similar compounds. For instance, the bromide ion catalyzed dimerization of a silabicyclohexane derivative is explored, indicating the reactivity of bromophenyl groups in the presence of catalytic conditions . Additionally, the molecular structure of a conformationally stable bromophenyl silacyclohexane is determined, which could suggest how the bromophenyl moiety might influence the stability of related compounds . Lastly, the synthesis and crystal structure of a bromobenzyl compound are reported, which could be relevant to understanding the synthesis and structural aspects of "this compound" .

Synthesis Analysis

The synthesis of bromophenyl compounds typically involves halogenation reactions where a bromine atom is introduced into the phenyl ring. Although the exact synthesis of "this compound" is not detailed in the provided papers, similar processes may be employed. For example, the synthesis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride via an oxetan ester suggests a multi-step synthetic route that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be complex and is often determined using X-ray diffraction methods. The conformational stability of 1-(p-bromophenyl)-4-t-butyl-1-methyl-1-silacyclohexane, as determined by X-ray diffraction, indicates that the presence of a bromophenyl group can influence the overall stability and conformation of a molecule . This information could be extrapolated to predict the conformational aspects of "this compound".

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including catalyzed dimerization and halodesilylation. The dimerization of a silabicyclohexane derivative in the presence of bromide ions suggests that bromophenyl groups can participate in catalytic cycles leading to complex products . Additionally, the stereochemistry of halodesilylation reactions involving bromophenyl silacyclohexanes provides insight into the reactivity and possible transformations of bromophenyl-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the crystal structure and lattice parameters of a bromobenzyl compound provide information on the solid-state properties, which could be similar for the compound . The presence of halogen atoms like bromine and chlorine in the molecule suggests that it would have significant polar character and could exhibit relatively high reactivity due to the presence of these electronegative groups.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Cyclohexane Derivatives

    The compound has been used in the synthesis of cyclohexane derivatives with multiple stereogenic centers, demonstrating its utility in creating complex organic molecules (Ismiyev et al., 2013).

  • Building Blocks for Organosilicon Compounds

    It serves as a precursor for the synthesis of organosilicon building blocks, which are crucial in creating silicon-containing heterocycles for various applications (Geyer et al., 2015).

  • Crystal Structure Characterization

    The compound has been studied using spectroscopic techniques and density functional theory for structural confirmation, highlighting its importance in molecular structure research (Bhumannavar, 2021).

Environmental and Chemical Reactivity Studies

  • Investigation of Dioxin Formation

    It has been used to study the formation of hazardous combustion byproducts, such as brominated dioxins, from brominated hydrocarbons (Evans & Dellinger, 2003).

  • Reactivity in Electrochemical Reduction

    The compound's behavior in electrochemical reductions has been explored, providing insights into the mechanisms of reductive cleavage of carbon-halogen bonds (Rose, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with “1-(4-Bromophenyl)-6-chloro-1-oxohexane” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1-(4-Bromophenyl)-6-chloro-1-oxohexane” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-(4-bromophenyl)-6-chlorohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKZNXDIOTBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642208
Record name 1-(4-Bromophenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898767-00-5
Record name 1-(4-Bromophenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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